molecular formula C18H26N2O5 B088747 Boc-Phe-Ala-OMe CAS No. 15136-29-5

Boc-Phe-Ala-OMe

Cat. No. B088747
CAS RN: 15136-29-5
M. Wt: 350.4 g/mol
InChI Key: KQKWBQWQIAVCLZ-JSGCOSHPSA-N
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Description

“Boc-Phe-Ala-OMe” is a derivative of the amino acids phenylalanine and alanine . It is a compound that has been used in scientific research .


Synthesis Analysis

The synthesis of “Boc-Phe-Ala-OMe” involves coupling Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent . The dipeptide was produced in 83% yield following purification by column chromatography .


Molecular Structure Analysis

“Boc-Phe-Ala-OMe” has a molecular formula of C18H26N2O5 and a molecular weight of 350.41 . It exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form .


Chemical Reactions Analysis

The reaction conditions for the synthesis of “Boc-Phe-Ala-OMe” involve the use of 4-methyl-morpholine and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride in tetrahydrofuran at 0 - 20°C for 10 hours in an inert atmosphere .


Physical And Chemical Properties Analysis

“Boc-Phe-Ala-OMe” has a melting point of 103-104°C . It has a predicted boiling point of 526.0±50.0°C and a predicted density of 1.130±0.06 g/cm3 . It is recommended to be stored at 0°C .

Scientific Research Applications

  • Conformational Studies of Peptides : Research on acyclic tetrapeptides, including analogs of Boc-Phe-Ala-OMe, has provided insights into their solution conformations and dynamic equilibria between multiple conformations (Uma, Chauhan, Kumar, & Balaram, 2009).

  • Conformational-Dynamical Behavior in Solution : Molecular dynamics simulations of short linear peptides, similar to Boc-Phe-Ala-OMe, reveal distinct conformational dynamics, which are crucial for understanding their behavior in various solvents (Aschi, Mollica, Lucente, Paradisi, & Mazza, 2006).

  • Impact on Hydrogen Bonding and Peptide Conformation : Studies on peptides containing dehydrophenylalanine, like the analogs of Boc-Phe-Ala-OMe, show how variations in amino acid composition influence hydrogen bonding and conformation in solution (Inai, Kurashima, Hirabayashi, & Yokota, 2000).

  • Aromatic-Aromatic Interactions in Peptides : Research on peptides with phenylalanine residues, such as Boc-Phe-Ala-OMe analogs, has helped in understanding aromatic-aromatic interactions and their influence on helical peptide structures (Aravinda et al., 2003).

  • Wound Healing Properties : Analogous peptides to Boc-Phe-Ala-OMe have been studied for their wound healing properties, demonstrating their potential in medical applications (Rahim et al., 2023).

  • Spectroscopic Analysis of Peptides : Research on tripeptides, including Boc-Phe-Ala-OMe analogs, using Raman scattering and Fourier transform infrared spectra, helps in understanding their structural and spectroscopic properties (Malek & Makowski, 2012).

  • Peptide Hairpin Design : The design and characterization of peptide hairpins, incorporating Boc-Phe-Ala-OMe-like structures, contribute to the understanding of beta-hairpin formation and stability (Rai, Raghothama, & Balaram, 2006).

  • Self-Assembly in Peptide Nanostructures : The study of diphenylalanine motifs, related to Boc-Phe-Ala-OMe, has revealed their self-assembly behavior and potential applications in biomaterial chemistry (Datta, Tiwari, & Ganesh, 2018).

Mechanism of Action

“Boc-Phe-Ala-OMe” is known to exhibit the Phe-Phe motif, which drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This property has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-12(16(22)24-5)19-15(21)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,21)(H,20,23)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKWBQWQIAVCLZ-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155323
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15136-29-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15136-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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